Heptakis(2,3-di-O-acetyl)-beta-cyclodextrin
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Overview
Description
The compound “[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate” is a highly complex organic molecule. This compound features multiple acetoxy groups and hydroxymethyl groups, indicating it is likely a derivative of a larger polycyclic structure. Such compounds are often of interest in fields like medicinal chemistry, materials science, and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound would likely involve multiple steps, including protection and deprotection of functional groups, selective acetylation, and cyclization reactions. The starting materials could include polyhydroxy compounds and acetic anhydride for acetylation. Reaction conditions would need to be carefully controlled to ensure selective acetylation and to avoid overreaction.
Industrial Production Methods
Industrial production of such a complex molecule would require advanced techniques such as automated synthesis and high-throughput screening. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The acetoxy groups can be reduced to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or other nucleophiles.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of polyhydroxy compounds.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
This compound could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with multiple active sites.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The multiple functional groups allow for diverse interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Cyclodextrins: Similar polycyclic structures with multiple hydroxyl groups.
Polysaccharides: Complex carbohydrates with multiple hydroxyl groups.
Polyacetates: Compounds with multiple acetoxy groups.
Uniqueness
This compound’s uniqueness lies in its highly complex structure, combining multiple acetoxy and hydroxymethyl groups in a polycyclic framework
Properties
IUPAC Name |
[37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H98O49/c1-22(78)92-50-43-36(15-71)106-64(57(50)99-29(8)85)114-44-37(16-72)108-66(59(101-31(10)87)51(44)93-23(2)79)116-46-39(18-74)110-68(61(103-33(12)89)53(46)95-25(4)81)118-48-41(20-76)112-70(63(105-35(14)91)55(48)97-27(6)83)119-49-42(21-77)111-69(62(104-34(13)90)56(49)98-28(7)84)117-47-40(19-75)109-67(60(102-32(11)88)54(47)96-26(5)82)115-45-38(17-73)107-65(113-43)58(100-30(9)86)52(45)94-24(3)80/h36-77H,15-21H2,1-14H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJIYQCXCUPWFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO)CO)CO)CO)CO)CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H98O49 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1723.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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